molecular formula C11H15NO2 B13159061 3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol

3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol

Cat. No.: B13159061
M. Wt: 193.24 g/mol
InChI Key: RAKHZIBTGHRMJG-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a cyclobutanol ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyphenylacetonitrile with a suitable cyclobutanone derivative in the presence of a base, followed by reduction and amination steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methoxyphenyl)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-3-(2-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)11(12)6-8(13)7-11/h2-5,8,13H,6-7,12H2,1H3

InChI Key

RAKHZIBTGHRMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC(C2)O)N

Origin of Product

United States

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